![molecular formula C12H12BrNO B114124 1-(3-Bromopropyl)quinolin-2(1H)-one CAS No. 145798-60-3](/img/structure/B114124.png)
1-(3-Bromopropyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)quinolin-2(1H)-one has various scientific research applications. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new materials for electronic and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
1-(3-Bromopropyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Bromopropyl)quinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain enzymes and proteins, making it a valuable tool in the study of various diseases. However, one of the limitations of using 1-(3-Bromopropyl)quinolin-2(1H)-one is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-Bromopropyl)quinolin-2(1H)-one. One direction is the development of new drugs for the treatment of various diseases. Another direction is the development of new materials for electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzophenone with sodium ethoxide to produce 2-ethoxybenzophenone. The second step involves the reaction of 2-ethoxybenzophenone with propyl bromide to produce 1-(3-Bromopropyl)benzophenone. The final step involves the reaction of 1-(3-Bromopropyl)benzophenone with ammonium acetate to produce 1-(3-Bromopropyl)quinolin-2(1H)-one.
Eigenschaften
CAS-Nummer |
145798-60-3 |
---|---|
Produktname |
1-(3-Bromopropyl)quinolin-2(1H)-one |
Molekularformel |
C12H12BrNO |
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
1-(3-bromopropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
InChI-Schlüssel |
SXMLJMMMVRHAFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
Synonyme |
2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.